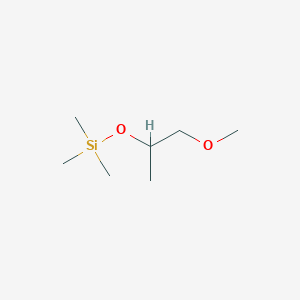

(1-Methoxy-2-propoxy)trimethylsilane

Overview

Description

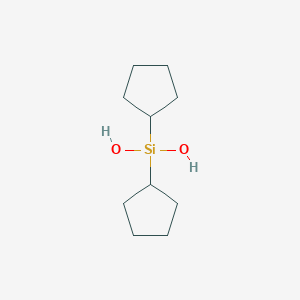

(1-Methoxy-2-propoxy)trimethylsilane, commonly referred to as MTPT, is an organosilicon compound. It is a colorless, volatile liquid with a sweet, pleasant odor. It has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a catalyst in polymerizations, and a ligand in coordination chemistry.

Scientific Research Applications

- Silica nanoparticles can be used as catalysts in various chemical reactions due to their large surface area and high reactivity .

- Silica nanoparticles can be used as carriers for drug delivery. They can be functionalized with various molecules to target specific cells or tissues .

- Silica nanoparticles can be used in various biomedical applications such as imaging, diagnostics, and therapeutics .

- Silica nanoparticles can be used for environmental remediation, such as removing pollutants from water and soil .

Advanced Catalysis

Drug Delivery

Biomedical Applications

Environmental Remediation Applications

Wastewater Treatment

- Organosilicon compounds can be used in the creation of bioinspired materials. These materials, inspired by the structure of the cell membrane, have shown an outstanding ability to prevent nonspecific protein adsorption. This property makes them excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

- Organosilicon compounds can be used in the design and synthesis of microfluidic devices. These devices have applications in various fields, including chemical analysis, clinical diagnostics, and drug delivery .

- Organosilicon compounds can be used in the creation of biosensors and bioprobes. These devices can detect specific biological molecules, making them useful in medical diagnostics and research .

- Organosilicon compounds can be used in the creation of artificial implants. These implants can replace or support the function of a damaged body part .

- Organosilicon compounds can be used in the creation of drug delivery systems. These systems can deliver drugs to specific parts of the body, improving the effectiveness of the treatment and reducing side effects .

Bioinspired Materials

Microfluidic Devices

Biosensors/Bioprobes

Artificial Implants

Drug Delivery Systems

Thermal Stability and High-Temperature Resistance

Future Directions

properties

IUPAC Name |

1-methoxypropan-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O2Si/c1-7(6-8-2)9-10(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBDNWPZFNUJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603733 | |

| Record name | [(1-Methoxypropan-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methoxy-2-propoxy)trimethylsilane | |

CAS RN |

55816-62-1 | |

| Record name | [(1-Methoxypropan-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)